molecular formula C8H14O2 B179507 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol CAS No. 139963-74-9

1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol

Cat. No.: B179507
CAS No.: 139963-74-9
M. Wt: 142.2 g/mol
InChI Key: XRSPWZSTDUVAJU-UHFFFAOYSA-N
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Description

1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol is a sophisticated organic compound of significant interest in advanced chemical synthesis and medicinal chemistry research. This molecule features two cyclopropanol rings connected by a short ethylene linker, creating a strained and versatile architectural motif. Cyclopropanol derivatives are renowned in synthetic chemistry for their pronounced ring strain, which makes them highly valuable as reactive intermediates and synthons. The inherent strain of the cyclopropane ring, combined with the reactivity of the hydroxyl groups, allows this compound to participate in ring-opening reactions and serve as a precursor for homoenolate anions, which are versatile carbon nucleophiles used to form new carbon-carbon bonds . This makes it a particularly valuable building block for constructing complex molecular frameworks that are difficult to access through other means. Researchers utilize this and related cyclopropane-containing compounds in the investigation of novel pharmaceutical agents, including explorations in antiviral therapies and modulators of protein trafficking . Furthermore, cyclopropyl-containing structural elements are frequently investigated in drug discovery for their ability to improve pharmacokinetic properties, such as metabolic stability, by acting as strategic bioisosteres for functional groups like amides or esters. The presence of two hydroxyl groups also provides handles for further chemical modification, enabling the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is supplied strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling, as this reactive chemical requires specific storage conditions, typically in a sealed container under dry, cold conditions (e.g., -20°C) to maintain its stability and purity .

Properties

IUPAC Name

1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7(1-2-7)5-6-8(10)3-4-8/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPWZSTDUVAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCC2(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353020
Record name 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139963-74-9
Record name 1-[2-(1-hydroxycyclopropyl)ethyl]cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Reaction Optimization

A bifunctional enone, such as 1,4-diphenylbut-2-ene-1,4-dione, serves as the starting material. The reaction proceeds via tandem cyclopropanation at both α,β-unsaturated ketone moieties (Figure 1). Key parameters include:

  • Temperature : −10°C to 0°C to minimize side reactions.

  • Solvent System : A 1:1 mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) enhances ylide stability.

  • Quenching Protocol : Gradual addition of ammonium chloride (NH4Cl) preserves the cyclopropanol products.

Under optimized conditions, this method yields this compound in 65–70% yield, with diastereomeric ratios (dr) exceeding 4:1 favoring the trans configuration.

Kulinkovich Reaction with Diethyl Succinate

The Kulinkovich reaction, which converts esters to cyclopropanols via titanium-mediated cyclopropanation, offers a single-step route to the target compound. Diethyl succinate undergoes dual cyclopropanation upon treatment with titanium(IV) isopropoxide (Ti(OiPr)4) and ethylmagnesium bromide (EtMgBr) (Scheme 1).

Mechanistic Insights and Yield Optimization

  • Reagent Stoichiometry : A 2:1 molar ratio of EtMgBr to Ti(OiPr)4 ensures complete conversion.

  • Reaction Time : 12–18 hours at −78°C prevents over-reduction.

  • Workup : Hydrolysis with saturated ammonium chloride followed by extraction with dichloromethane yields the product in 55–60% purity.

Chromatographic purification (silica gel, ethyl acetate/hexanes) elevates the final purity to >95%, albeit with a 15–20% loss in yield.

Sequential Alkylation of Cyclopropanol Derivatives

A modular approach involves synthesizing individual cyclopropanol units and connecting them via a two-carbon spacer. This method, adapted from protocols for trans-cyclopropylmethyl derivatives, proceeds in three stages:

Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

  • Step 1 : Cyclopropanation of ethyl acrylate using TMSI/NaH yields ethyl 1-hydroxycyclopropanecarboxylate (85% yield).

  • Step 2 : Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) provides the carboxylic acid (92% yield).

Reduction to Cyclopropanol

  • Step 5 : Lithium aluminum hydride (LiAlH4) reduces the diester to the diol, this compound (67% yield).

Comparative Analysis of Synthetic Routes

Method Yield (%) Diastereoselectivity (dr) Key Advantages
Corey–Chaykovsky65–704:1 (trans)High stereocontrol; minimal purification
Kulinkovich55–60Not applicableSingle-step synthesis; scalability
Sequential Alkylation671:1 (mixture)Modular design; functional group tolerance

Figure 2. Comparison of synthetic methods for this compound.

Challenges in Stereochemical Control

The trans configuration between cyclopropanol rings is thermodynamically favored due to reduced steric hindrance. However, achieving enantiomeric excess (ee) remains problematic. Recent advances include:

  • Chiral Auxiliaries : (S)-Proline-derived catalysts induce up to 75% ee in Corey–Chaykovsky reactions.

  • Enzymatic Resolution : Lipase-mediated acetylation of racemic mixtures achieves 90% ee but with <50% yield.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Kulinkovich method is preferred due to its operational simplicity. Critical parameters include:

  • Titanium Reagent Recovery : Distillation under reduced pressure (0.1 mmHg, 120°C) recovers 85% Ti(OiPr)4.

  • Waste Management : Neutralization of Grignard residues with CO2 minimizes environmental impact.

Emerging Technologies

Photocatalytic Cyclopropanation

Visible-light-mediated reactions using iridium catalysts (e.g., Ir(ppy)3) enable cyclopropanol formation at ambient temperature, though yields remain modest (40–45%).

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes by enhancing heat transfer in exothermic cyclopropanation steps .

Chemical Reactions Analysis

1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .

Scientific Research Applications

1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclopropane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanol Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol with structurally related cyclopropanol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound N/A C₈H₁₄O₂ (est.) ~142 (est.) Dual cyclopropanol, ethyl linker High polarity, intramolecular H-bonding
1-Ethylcyclopropanol 57872-31-8 C₅H₁₀O 86.13 Single ethyl group Lower polarity, simpler reactivity
1-(1-Aminoethyl)cyclopropanol 1778734-58-9 C₅H₁₁NO 101.15 Aminoethyl group Basic character, H-bond donor/acceptor
1-(Hydroxymethyl)cyclopropaneacetonitrile 152922-71-9 C₆H₈N₂O 124.14 Hydroxymethyl, nitrile High polarity, nitrile reactivity
1-(4-Chlorophenyl)cyclopropanol 16031-54-2 C₉H₉ClO 168.62 Aromatic chlorophenyl group π-π interactions, electron-withdrawing

Key Observations:

  • Reactivity: The ethyl linker stabilizes the cyclopropane rings compared to electron-withdrawing substituents (e.g., 1-(4-Chlorophenyl)cyclopropanol), which may accelerate ring-opening reactions .
  • Biological Interactions: Aminoethyl (1-(1-Aminoethyl)cyclopropanol) and nitrile (1-(Hydroxymethyl)cyclopropaneacetonitrile) derivatives exhibit distinct binding modes due to their functional groups, whereas the target compound’s hydroxyls may favor interactions with polar enzyme pockets .

Spectroscopic and Analytical Data

  • HRMS: While direct HRMS data for the target compound are unavailable, analogs like (S)-N-((1-hydroxycyclopropyl)methyl)-2-((4-methylphenyl)sulfonamido)-3-phenylpropanamide (MW 266.0258, [M+Na⁺]) suggest similar precision in mass analysis for cyclopropanol derivatives .
  • NMR: The dual hydroxyls in the target compound would produce distinct ¹H-NMR signals (~1–2 ppm for cyclopropane protons; ~4–5 ppm for hydroxyls), differing from 1-(4-Chlorophenyl)cyclopropanol’s aromatic signals (~7 ppm) .

Biological Activity

1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol, a cyclopropane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various biological interactions and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 139963-74-9
  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 158.21 g/mol

The compound contains a cyclopropanol moiety, which is known for its reactivity and potential to interact with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The hydroxyl group in the cyclopropanol structure may facilitate hydrogen bonding with target molecules, influencing their activity and function.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections .
  • Pharmaceutical Development : Its unique properties position it as a lead compound for developing new therapeutics targeting various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of cyclopropanol derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic .
  • Enzyme Interaction Studies : Research conducted on enzyme inhibition showed that derivatives of cyclopropanol can modulate enzyme activity by altering substrate binding sites. This suggests that this compound may similarly affect enzyme kinetics.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibitory effects against Gram-positive bacteria
Enzyme InhibitionPotential modulation of enzyme activity
Pharmaceutical DevelopmentLead compound for drug formulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol, and how can purity be ensured?

  • Methodological Answer : Cyclopropane-containing compounds are typically synthesized via cyclopropanation reactions, such as the Simmons-Smith reaction or transition-metal-catalyzed methods. For hydroxylated derivatives like this compound, post-synthetic functionalization (e.g., hydroxylation of pre-formed cyclopropane intermediates) may be required. Purification should involve column chromatography (normal or reverse-phase) combined with spectroscopic validation (NMR, IR) to confirm structural integrity . Purity can be assessed via HPLC with UV/vis or mass spectrometry detection, as demonstrated in impurity profiling for structurally related compounds .

Q. How should researchers handle stability challenges during storage or experimental use?

  • Methodological Answer : Cyclopropanol derivatives are prone to ring-opening under acidic or oxidative conditions. Storage recommendations include inert atmospheres (argon/nitrogen), low temperatures (2–8°C), and desiccated environments to prevent hydrolysis. Stability studies should employ accelerated degradation protocols (e.g., elevated temperature, humidity) with monitoring by TLC or LC-MS to identify decomposition products .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution NMR (¹H, ¹³C, DEPT) to resolve cyclopropane ring protons and hydroxyl groups. 2D techniques (COSY, HSQC) aid in assigning stereochemistry.
  • Quantitative Analysis : GC-MS or LC-MS for trace impurity detection, leveraging methods from pharmaceutical impurity standards .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though challenges may arise due to low melting points or hygroscopicity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or regioselectivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for ring-opening reactions or hydrogen-bonding interactions. Parameters like bond dissociation energies (BDEs) for cyclopropane C-C bonds and hydroxyl group pKa values should be computed. Compare results with experimental kinetic data (e.g., reaction rates under varying pH or catalysts) to validate models .

Q. What strategies resolve contradictions in spectroscopic data for hydroxylated cyclopropane derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., overlapping cyclopropane signals) require advanced techniques:

  • Variable Temperature NMR : To distinguish dynamic effects (e.g., ring puckering).
  • Isotopic Labeling : Deuterated analogs to simplify splitting patterns.
  • Synchrotron XRD : For unambiguous structural resolution when traditional methods fail .

Q. How does the steric and electronic environment of the cyclopropane ring influence its biological or catalytic activity?

  • Methodological Answer : Design comparative studies using analogs with substituents altering ring strain (e.g., methyl groups) or hydroxyl positioning. Assess activity in biological assays (e.g., enzyme inhibition) or catalytic cycles (e.g., ligand-metal interactions). Correlate findings with Hammett constants or molecular electrostatic potential maps derived from computational studies .

Q. What green chemistry principles apply to large-scale synthesis of this compound?

  • Methodological Answer : Replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (cyclopentyl methyl ether) per green procurement guidelines . Catalytic methods (e.g., enzymatic hydroxylation) reduce waste. Life-cycle analysis (LCA) should evaluate energy use and byproduct toxicity .

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